molecular formula C19H12F2N2OS B2401870 (E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-87-5

(E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2401870
M. Wt: 354.37
InChI Key: QKCFMDUKIRIHPJ-ZBJSNUHESA-N
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Description

“(E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a thiazole ring. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles have potent biological applications and show notable pharmacological actions .


Synthesis Analysis

The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Bis-thiazoles were prepared by the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde then was reacted with dithiooxamide .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) involved the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds, synthesized under microwave irradiation, were evaluated for their in vitro anticancer activity against various human cancer cell lines. The study also included a molecular docking study to predict the mechanism of action and a computational study of ADMET properties, demonstrating the compounds' good oral drug-like behavior (Tiwari et al., 2017).

Metal-Free Synthesis in Water

Saini et al. (2019) reported an environmentally benign, metal-free synthesis of highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide in water. This one-pot cascade synthesis involved a three-component reaction, demonstrating the versatility of this compound in green chemistry applications (Saini et al., 2019).

Microwave Promoted Synthesis for Efficient Production

A study by Saeed (2009) described the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method provided a cleaner, more efficient, and faster synthesis compared to traditional thermal heating, illustrating the compound's significance in synthetic chemistry (Saeed, 2009).

Anticancer Activity of Related Compounds

Bozdağ et al. (2017) reported on a series of benzamide derivatives with significant inhibitory activity against tumor-associated carbonic anhydrase isoforms. This study highlights the potential of such compounds in anticancer drug design (Bozdağ et al., 2017).

Synthesis for Anti-Microbial Screening

Jagtap et al. (2010) synthesized fluoro-substituted benzothiazole compounds with sulphonamide groups for antimicrobial screening. This study illustrates the application of such compounds in developing new antimicrobial agents (Jagtap et al., 2010).

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have been prepared for expenditure in cancer therapy . Future research could focus on the development of thiazole derivatives for therapeutic applications.

properties

IUPAC Name

2,6-difluoro-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2OS/c1-23-15-10-9-11-5-2-3-6-12(11)17(15)25-19(23)22-18(24)16-13(20)7-4-8-14(16)21/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCFMDUKIRIHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

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